molecular formula C8H9N3OS B1398063 4-Azido-1-(2-thienyl)butan-1-one CAS No. 849052-09-1

4-Azido-1-(2-thienyl)butan-1-one

Cat. No. B1398063
M. Wt: 195.24 g/mol
InChI Key: XLMMBQOVMOYHMG-UHFFFAOYSA-N
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Patent
US07432271B2

Procedure details

A mixture of 4-chloro-2′-butyrothienone (3.0 g, 15.9 mmol) and sodium azide (2.07 g, 31.8 mmol) in DMF (50 mL) was stirred at 70° C. for 1.5 h. The reaction mixture was then partitioned between ethyl acetate (200 mL) and water (200 mL). The organic layer was washed with water (100 mL), saturated aqueous sodium bicarbonate (100 mL) and brine (100 mL) and dried over sodium sulfate. Removal of the solvent in vacuum provided the title compound (2.58 g, 83% yield). MS m/e 218; HPLC retention time 0.85 min (Method B).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:5]=[C:4]([C:6]([CH2:8][CH2:9][CH2:10]Cl)=[O:7])[S:3][CH:2]=1.[N-:12]=[N+:13]=[N-:14].[Na+]>CN(C=O)C>[N:12]([CH2:10][CH2:9][CH2:8][C:6]([C:4]1[S:3][CH:2]=[CH:1][CH:5]=1)=[O:7])=[N+:13]=[N-:14] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1=CSC(=C1)C(=O)CCCCl
Name
Quantity
2.07 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then partitioned between ethyl acetate (200 mL) and water (200 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (100 mL), saturated aqueous sodium bicarbonate (100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuum

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
N(=[N+]=[N-])CCCC(=O)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.58 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.